33-(1,6-dihydroxy-2-methylhexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
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Overview
Description
Dihydrocyclosporin A M17, also known as Dihydro-csa M17, is a derivative of cyclosporin A. It is a co-metabolite of cyclosporin A and is known for its lack of immunosuppressive activity. This compound has been studied for its potential use as a control in pharmacological studies, particularly in the treatment of parasitic infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrocyclosporin A M17 can be synthesized through the hydrogenation of cyclosporin A. This process involves the reduction of cyclosporin A using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to ensure the selective reduction of the compound .
Industrial Production Methods
The industrial production of Dihydrocyclosporin A M17 follows similar synthetic routes as described above. The process involves the large-scale hydrogenation of cyclosporin A using specialized reactors and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydrocyclosporin A M17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: As mentioned earlier, the reduction of cyclosporin A leads to the formation of Dihydrocyclosporin A M17.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Dihydrocyclosporin A M17, which can be used for further pharmacological studies .
Scientific Research Applications
Dihydrocyclosporin A M17 has several scientific research applications, including:
Chemistry: Used as a control in studies involving cyclosporin A to understand the role of immunosuppression.
Biology: Studied for its effects on parasitic infections and its potential use in treating such infections.
Medicine: Investigated for its potential therapeutic applications in treating parasitic infections without causing immunosuppression.
Industry: Used in the production of various derivatives for pharmacological studies
Mechanism of Action
Dihydrocyclosporin A M17 exerts its effects by interacting with specific molecular targets and pathways. The compound is known to bind to cyclophilin A, a cellular protein that exhibits peptidyl-prolyl cis-trans isomerase activity. This interaction affects various biological processes, including protein folding and immune response modulation .
Comparison with Similar Compounds
Similar Compounds
Cyclosporin A: The parent compound of Dihydrocyclosporin A M17, known for its immunosuppressive activity.
Cyclosporin C: Another derivative of cyclosporin A with different pharmacological properties.
Cyclosporin D: A derivative with distinct immunosuppressive effects.
Metabolites M1 and M21: Other metabolites of cyclosporin A with varying degrees of immunosuppressive activity
Uniqueness
Dihydrocyclosporin A M17 is unique due to its lack of immunosuppressive activity, making it a valuable control compound in pharmacological studies. Its ability to interact with cyclophilin A without causing immunosuppression sets it apart from other cyclosporin derivatives .
Properties
CAS No. |
121886-75-7 |
---|---|
Molecular Formula |
C62H113N11O13 |
Molecular Weight |
1220.6 g/mol |
IUPAC Name |
33-(1,6-dihydroxy-2-methylhexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H113N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h34-47,49-52,74,76H,24-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79) |
InChI Key |
HTHPJMCQQNKDHH-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Synonyms |
(8-hydroxy-6,7-dihydro-MeBMT)cyclosporin 8-hydroxy-6,7-dihydro-(4-(2-butenyl)-4,N-dimethylthreonine)cyclosporin dihydro-CsA M17 |
Origin of Product |
United States |
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